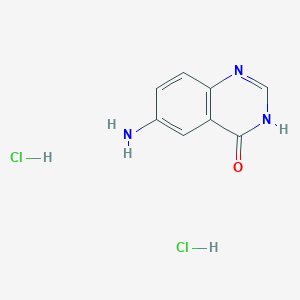

6-Aminoquinazolin-4(3H)-one dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Aminoquinazolin-4(3H)-one is a derivative of quinazoline . Quinazoline is an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .

Synthesis Analysis

The synthesis of quinazoline was first reported in 1895 by August Bischler and Lang through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . In 1903, Siegmund Gabriel reported the synthesis of the parent quinazoline from o-nitrobenzylamine, which was reduced with hydrogen iodide and red phosphorus to 2-amino benzylamine . The reduced intermediate condenses with formic acid to yield dihydroquinazoline, which was oxidized to quinazoline . The preparation of 6-aminoquinazolin-4(3H)-ones was achieved via direct SNAr on the quinazoline ring .Molecular Structure Analysis

Quinazoline is a planar molecule. It is isomeric with the other diazanaphthalenes of the benzodiazine subgroup: cinnoline, quinoxaline, and phthalazine .Chemical Reactions Analysis

The preparation of 6-aminoquinazolin-4(3H)-ones involves a direct SNAr (nucleophilic aromatic substitution) reaction on the quinazoline ring .Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid that is soluble in water . It has a molar mass of 130.150 g·mol−1, a density of 1.351 g/cm3, a melting point of 48 °C, and a boiling point of 243 °C .Wissenschaftliche Forschungsanwendungen

Anticancer Potential and Drug Synthesis

6-Aminoquinazolin-4(3H)-one derivatives have been explored for their potential in cancer therapy. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 6-Aminoquinazolin-4(3H)-one, was identified as a potent apoptosis inducer and showed efficacy in human MX-1 breast and other mouse xenograft cancer models due to its excellent blood-brain barrier penetration (Sirisoma et al., 2009). This highlights the compound's potential as a clinical candidate for anticancer therapy.

Synthesis of Novel Derivatives

Research into 6-Aminoquinazolin-4(3H)-one dihydrochloride has led to the development of novel synthesis methods and derivatives with various biological activities. For example, 2,3-Dihydroquinazolin-4(1H)-ones have been synthesized through the condensation of 2-aminobenzamide with aldehydes and ketones, showcasing a methodology with mild reaction conditions and high yields (Abdollahi-Alibeik & Shabani, 2011). Such developments are significant for creating new pharmacologically active compounds.

Antimalarial Activity

The exploration of 6-Aminoquinazolin-4(3H)-one derivatives has also extended to antimalarial research. Synthesized derivatives of 4-aminoquinoline-1,3,5-triazine, which include modifications of the 6-Aminoquinazolin-4(3H)-one structure, have shown mild to moderate antimalarial activity, demonstrating the compound's utility in developing new treatments for malaria (Bhat et al., 2016).

Pharmacological Evaluations

Further pharmacological evaluations of 6-Aminoquinazolin-4(3H)-one derivatives have led to the discovery of compounds with potential antidepressant-like actions, as evidenced by their performance in the mouse tail suspension test. These studies suggest that derivatives of 6-Aminoquinazolin-4(3H)-one could represent a new class of antidepressants with a unique multi-modal mechanism of action (Iyer et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-amino-3H-quinazolin-4-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O.2ClH/c9-5-1-2-7-6(3-5)8(12)11-4-10-7;;/h1-4H,9H2,(H,10,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQOHRYBPMWJAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2858272.png)

![Ethyl 1-{[cyano(2,3-dichlorophenyl)methyl]carbamoyl}cyclopropane-1-carboxylate](/img/structure/B2858274.png)

![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone](/img/structure/B2858276.png)

![N-[2-(4-chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B2858277.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-cyclopentylurea](/img/structure/B2858279.png)

![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzene-1-sulfonohydrazide](/img/structure/B2858282.png)

![2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2858285.png)